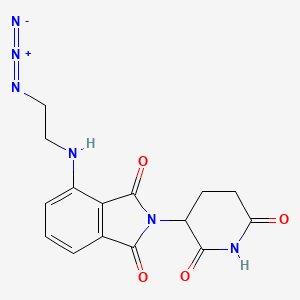
Pomalidomide 4'-alkylC2-azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pomalidomide 4’-alkylC2-azide is a compound that serves as a functionalized cereblon ligand for proteolysis targeting chimera (PROTAC) research and development. It incorporates an E3 ligase ligand plus an alkylC2 linker with a terminal azide, making it ready for conjugation to a target protein ligand . This compound is used in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins within cells .
Vorbereitungsmethoden
The synthesis of Pomalidomide 4’-alkylC2-azide involves several steps. One common method includes the reaction of pomalidomide with an alkylC2 linker that has a terminal azide group. The process typically involves the use of suitable solvents and coupling agents to facilitate the reaction . The reaction conditions often require ambient to slightly elevated temperatures and can be performed in a one-pot synthesis to improve yields .
For industrial production, the process is scaled up to ensure high yield and purity. The improved process for the preparation of pomalidomide involves reacting nitro phthalic acid with 3-amino piperidine-2,6-dione in the presence of a coupling agent and a suitable solvent . This method results in a high yield and is cost-effective for large-scale production .
Analyse Chemischer Reaktionen
Pomalidomide 4’-alkylC2-azide undergoes various chemical reactions, including substitution and conjugation reactions. The azide group in the compound is highly reactive and can participate in click chemistry reactions, such as the Huisgen cycloaddition, to form triazoles . Common reagents used in these reactions include copper(I) catalysts and suitable solvents like dimethyl sulfoxide (DMSO) .
The major products formed from these reactions are typically conjugates of pomalidomide with other molecules, which can be used in the development of PROTACs . These conjugates are designed to recruit specific proteins for degradation by the proteasome, thereby modulating protein levels within cells .
Wissenschaftliche Forschungsanwendungen
Pomalidomide 4’-alkylC2-azide has several scientific research applications, particularly in the field of targeted protein degradation. It is used to create PROTACs, which are bifunctional molecules that can selectively degrade target proteins . This approach has significant potential in drug discovery and development, as it allows for the modulation of protein levels in a controlled manner .
In chemistry, the compound is used as a building block for the synthesis of various conjugates . In biology and medicine, it is employed in the study of protein-protein interactions and the development of new therapeutic strategies for diseases such as cancer . The compound’s ability to recruit cereblon, an E3 ubiquitin ligase, makes it valuable for research into the ubiquitin-proteasome system .
Wirkmechanismus
The mechanism of action of Pomalidomide 4’-alkylC2-azide involves its role as a cereblon ligand. By binding to cereblon, the compound facilitates the recruitment of target proteins to the E3 ubiquitin ligase complex . This leads to the ubiquitination and subsequent degradation of the target proteins by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and various signaling pathways regulated by the degraded proteins .
Vergleich Mit ähnlichen Verbindungen
Pomalidomide 4’-alkylC2-azide is unique due to its specific structure, which includes an alkylC2 linker with a terminal azide. Similar compounds include other cereblon ligands with different linkers, such as Pomalidomide 4’-alkylC6-azide . These compounds also serve as building blocks for PROTACs but differ in the length and composition of their linkers .
Other similar compounds include thalidomide and lenalidomide, which are also cereblon ligands but lack the azide functionality . Pomalidomide 4’-alkylC2-azide’s unique structure allows for specific conjugation reactions, making it a versatile tool in PROTAC research .
Eigenschaften
Molekularformel |
C15H14N6O4 |
|---|---|
Molekulargewicht |
342.31 g/mol |
IUPAC-Name |
4-(2-azidoethylamino)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H14N6O4/c16-20-18-7-6-17-9-3-1-2-8-12(9)15(25)21(14(8)24)10-4-5-11(22)19-13(10)23/h1-3,10,17H,4-7H2,(H,19,22,23) |
InChI-Schlüssel |
FQNYDLNLHXYZSO-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


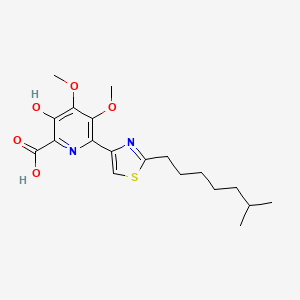
![1-[(2S)-5-(2-fluorophenyl)-1,2,3,4-tetrahydronaphthalen-2-yl]piperazine](/img/structure/B12379026.png)
![2,6-dimethoxy-4-[(E)-[(6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)hydrazinylidene]methyl]phenol](/img/structure/B12379030.png)
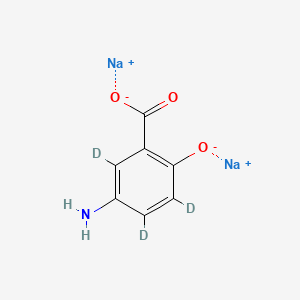
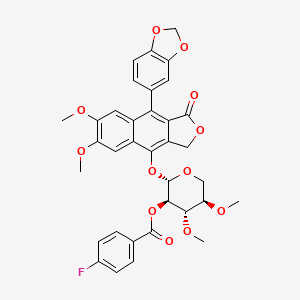
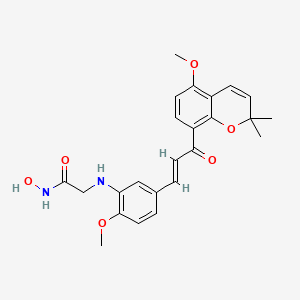
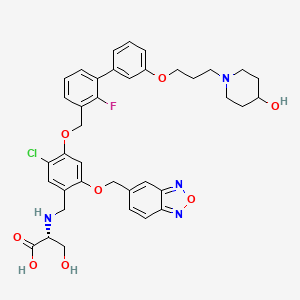
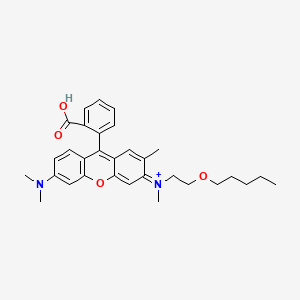
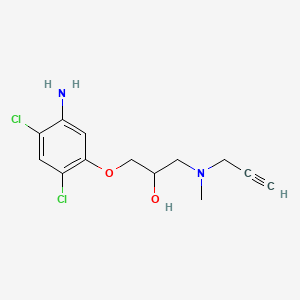
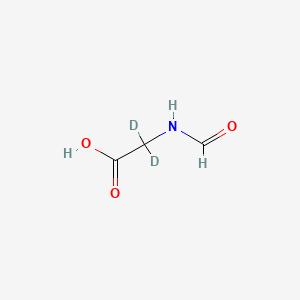
![[(19S)-10,19-diethyl-19-[(1-methylcyclopropanecarbonyl)oxymethoxy]-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl]oxymethyl 1-methylcyclopropane-1-carboxylate](/img/structure/B12379062.png)

![(4R)-1-[1-[(S)-[1-cyclopentyl-3-(2-methylphenyl)pyrazol-4-yl]-(4-methylphenyl)methyl]-2-oxidanylidene-pyridin-3-yl]-3-methyl-2-oxidanylidene-N-(3-oxidanylidene-2-azabicyclo[2.2.2]octan-4-yl)imidazolidine-4-carboxamide](/img/structure/B12379074.png)
![5,11,17-tribenzyl-3,9,15-trioxa-5,11,17-triazatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),8(13)-triene](/img/structure/B12379086.png)
